Tert-Butoxyacetaldehyd

Übersicht

Beschreibung

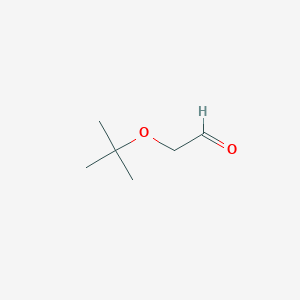

2-(tert-Butoxy)acetaldehyde: is an organic compound with the molecular formula C₆H₁₂O₂ It is characterized by the presence of a tert-butoxy group attached to an acetaldehyde moiety

Wissenschaftliche Forschungsanwendungen

2-(tert-Butoxy)acetaldehyde finds applications in several scientific research areas:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and alcohols.

Industry: 2-(tert-Butoxy)acetaldehyde is used in the production of specialty chemicals and as a solvent in various industrial processes.

Wirkmechanismus

Target of Action

Tert-butoxyacetaldehyde is a unique chemical compound with a linear formula of C6H12O2 It’s worth noting that compounds similar to tert-butoxyacetaldehyde, such as those involving the telomerase reverse transcriptase (tert), have been studied extensively . TERT is a key component of the telomerase enzyme, which plays a crucial role in maintaining telomere length and genome stability .

Mode of Action

Based on the studies related to tert, it can be inferred that tert interacts with its targets, leading to changes in cellular functions . For instance, TERT can regulate telomere elongation, ultimately participating in cellular processes in a telomere-dependent or -independent manner .

Biochemical Pathways

For example, TERT activation targets DNA methylation and multiple aging hallmarks . It also plays a significant role in aging processes and is associated with multiple aging hallmarks and associated pathologies .

Pharmacokinetics

The pharmacokinetics of a drug molecule, including its adme properties, significantly impact its bioavailability .

Result of Action

For instance, TERT activation in primary human cells and naturally aged mice promotes telomere synthesis, reduces cellular senescence and inflammatory cytokines, and silences p16INK4a expression via upregulation of DNMT3B-mediated promoter hypermethylation .

Action Environment

For instance, the release of a substance to the environment can occur from outdoor use in long-life materials with low release rate (e.g., metal, wooden and plastic construction and building materials) and indoor use in long-life materials with low release rate (e.g., flooring, furniture, toys, construction materials, curtains, footwear) .

Biochemische Analyse

Biochemical Properties

Tert-butoxyacetaldehyde, like other aldehydes, can participate in various biochemical reactions. It can act as an electrophile, reacting with nucleophiles such as proteins, enzymes, and other biomolecules. This interaction can lead to the formation of Schiff bases, which can further undergo reactions to form other compounds. Specific enzymes or proteins that interact with Tert-butoxyacetaldehyde have not been identified yet .

Molecular Mechanism

The molecular mechanism of Tert-butoxyacetaldehyde is not well-understood. As an aldehyde, it can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to changes in their function. This could result in enzyme inhibition or activation, changes in gene expression, and other effects .

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of Tert-butoxyacetaldehyde in animal models. Future studies could provide valuable insights into its threshold effects, toxicity, and adverse effects at high doses .

Metabolic Pathways

Aldehydes can be metabolized through oxidation to carboxylic acids or reduction to alcohols .

Transport and Distribution

It is likely to be transported across cell membranes by passive diffusion due to its small size and lipophilic nature .

Subcellular Localization

Small lipophilic molecules like Tert-butoxyacetaldehyde can diffuse across membranes and may be found throughout the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-(tert-Butoxy)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of tert-butyl alcohol with acetaldehyde in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hemiacetal, which then undergoes dehydration to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of 2-(tert-butoxy)acetaldehyde can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(tert-Butoxy)acetaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the tert-butoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed:

Oxidation: 2-(tert-Butoxy)acetic acid.

Reduction: 2-(tert-Butoxy)ethanol.

Substitution: Various substituted acetaldehyde derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

2-(tert-Butoxy)ethanol: Similar structure but with an alcohol group instead of an aldehyde.

2-(tert-Butoxy)acetic acid: The oxidized form of 2-(tert-butoxy)acetaldehyde.

tert-Butyl acetate: An ester with a tert-butyl group, used as a solvent.

Uniqueness: 2-(tert-Butoxy)acetaldehyde is unique due to its combination of a reactive aldehyde group and a bulky tert-butoxy group. This combination imparts distinct reactivity and selectivity, making it a valuable compound in organic synthesis and industrial applications.

Biologische Aktivität

2-(tert-butoxy)acetaldehyde (CAS Number: 28047-97-4) is an organic compound that has garnered attention for its potential biological activities. This compound features a tert-butoxy group attached to an acetaldehyde moiety, which may influence its reactivity and interactions with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry, pharmacology, and toxicology.

Chemical Structure and Properties

The chemical structure of 2-(tert-butoxy)acetaldehyde can be represented as follows:

This compound consists of a tert-butyl group (C4H9) linked to an acetaldehyde (C2H4O) group, contributing to its unique properties.

Table 1: Physical Properties of 2-(tert-butoxy)acetaldehyde

| Property | Value |

|---|---|

| Molecular Weight | 116.16 g/mol |

| Boiling Point | Approximately 150 °C |

| Solubility | Soluble in organic solvents |

| Appearance | Colorless liquid |

Cytotoxicity and Cell Proliferation

The cytotoxic effects of aldehydes are well-documented. A study evaluating the cytotoxicity of various chemical compounds found that aldehydes could induce apoptosis in cancer cell lines. Although direct data on 2-(tert-butoxy)acetaldehyde is sparse, its structural similarity to other bioactive aldehydes raises the possibility of similar effects.

Table 2: Summary of Cytotoxicity Studies on Aldehydes

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Formaldehyde | HeLa | 20 | Induces apoptosis |

| Acetaldehyde | MCF-7 | 15 | Disrupts mitochondrial function |

| Benzaldehyde | A549 | 25 | Causes oxidative stress |

| 2-(tert-butoxy)acetaldehyde | TBD | TBD | TBD |

Toxicological Profile

Understanding the toxicological profile of 2-(tert-butoxy)acetaldehyde is essential for assessing its safety for use in pharmaceuticals or as an industrial chemical. Aldehydes are known to cause irritation upon exposure and may have systemic effects depending on dosage and exposure route.

Key Findings from Toxicological Studies

- Irritation : Skin and eye irritation potential has been observed with various aldehydes.

- Reproductive Effects : Some studies suggest that certain aldehydes can affect reproductive health; however, specific data on 2-(tert-butoxy)acetaldehyde is not yet available.

- Carcinogenic Potential : The potential for carcinogenicity varies among aldehydes, necessitating further investigation into this compound.

Case Study: Aldehyde Derivatives in Cancer Treatment

A research study explored the effects of various aldehyde derivatives on cancer cell lines, highlighting their mechanisms of inducing apoptosis through oxidative stress pathways. While specific data on 2-(tert-butoxy)acetaldehyde was not included, the findings suggest a framework for future investigations into its potential therapeutic applications.

Research Findings on Structural Activity Relationship (SAR)

Research into the SAR of aldehydes indicates that modifications to the functional groups can significantly alter biological activity. For instance, increasing hydrophobicity or altering steric factors may enhance or reduce cytotoxic effects. Future studies should focus on synthesizing analogs of 2-(tert-butoxy)acetaldehyde to evaluate their biological activities systematically.

Eigenschaften

IUPAC Name |

2-[(2-methylpropan-2-yl)oxy]acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-6(2,3)8-5-4-7/h4H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMUYZOMGNHBYHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28047-97-4 | |

| Record name | 2-(tert-butoxy)acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.